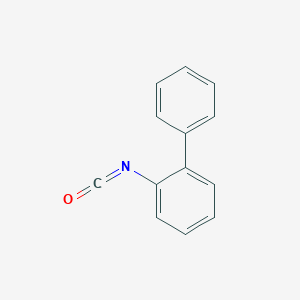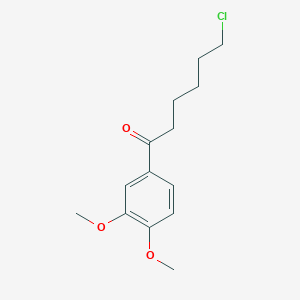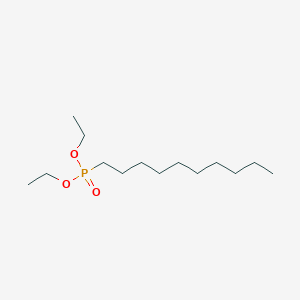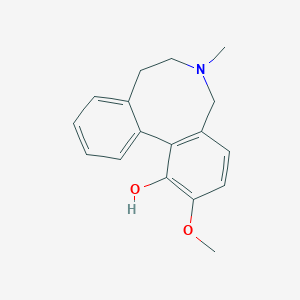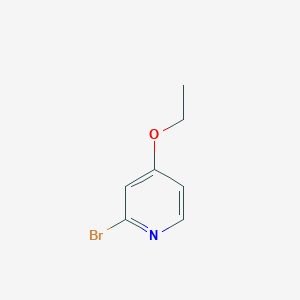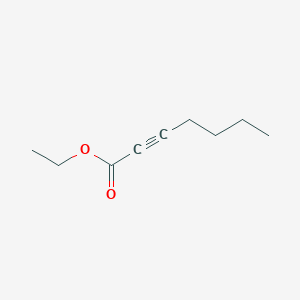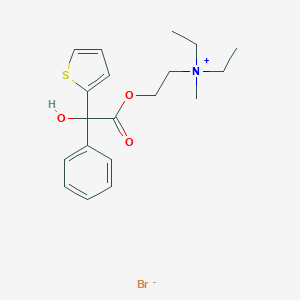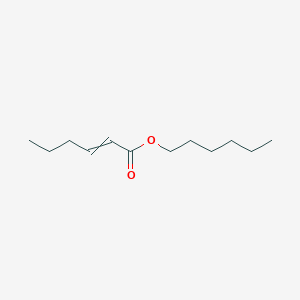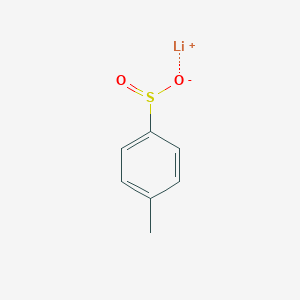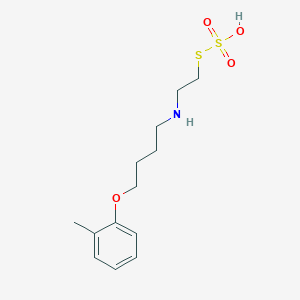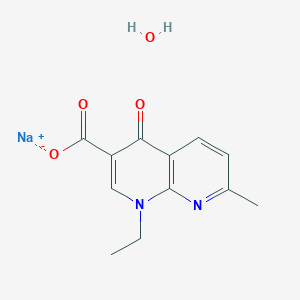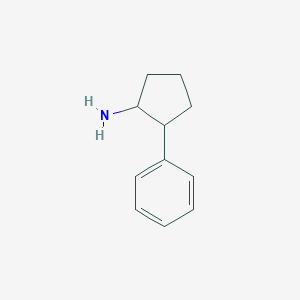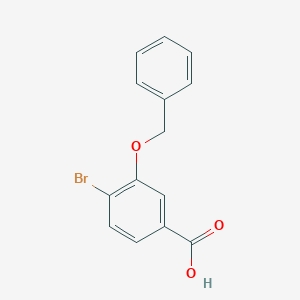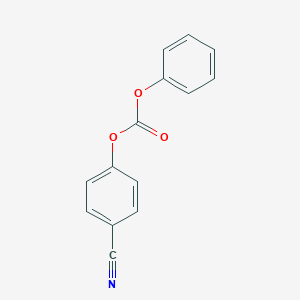
(4-Cyanophenyl) phenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyanophenyl) phenyl carbonate, also known as CPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPC is a white crystalline solid that is soluble in organic solvents and is used in various applications such as in the production of liquid crystal displays, electro-optic devices, and as a monomer in the synthesis of polymers.
Mécanisme D'action
(4-Cyanophenyl) phenyl carbonate is a photoresponsive compound that undergoes a photochemical reaction when exposed to ultraviolet light. The mechanism of this reaction involves the formation of a carbamate intermediate, which then undergoes a rearrangement to form a cyclic carbonate. This reaction has potential applications in the production of photoresponsive materials and in the development of new photochemical reactions.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of (4-Cyanophenyl) phenyl carbonate. However, studies have shown that (4-Cyanophenyl) phenyl carbonate has low toxicity and is not mutagenic or carcinogenic. (4-Cyanophenyl) phenyl carbonate has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Cyanophenyl) phenyl carbonate has several advantages for use in lab experiments, including its high purity, low toxicity, and ability to undergo photochemical reactions. However, (4-Cyanophenyl) phenyl carbonate has some limitations, including its low solubility in water and its sensitivity to moisture and air.
Orientations Futures
There are several future directions for research on (4-Cyanophenyl) phenyl carbonate. One potential direction is the development of new photoresponsive materials using (4-Cyanophenyl) phenyl carbonate. Another potential direction is the use of (4-Cyanophenyl) phenyl carbonate in the production of new antimicrobial agents. Additionally, (4-Cyanophenyl) phenyl carbonate could be used as a cross-linking agent in the production of new hydrogels for tissue engineering applications. Further research is needed to fully understand the potential applications of (4-Cyanophenyl) phenyl carbonate in scientific research.
Méthodes De Synthèse
The synthesis of (4-Cyanophenyl) phenyl carbonate involves the reaction of phenyl chloroformate with 4-cyanophenol in the presence of a base catalyst such as triethylamine. The reaction takes place at room temperature and produces (4-Cyanophenyl) phenyl carbonate as a white crystalline solid with a yield of up to 85%. The purity of the final product can be further improved by recrystallization.
Applications De Recherche Scientifique
(4-Cyanophenyl) phenyl carbonate has been extensively studied in scientific research due to its unique properties such as its ability to undergo photochemical reactions and its potential as a liquid crystal material. (4-Cyanophenyl) phenyl carbonate has been used in the synthesis of various polymers such as poly(ethylene glycol) (PEG)-based polymers, which have been used in drug delivery systems. (4-Cyanophenyl) phenyl carbonate has also been used as a cross-linking agent in the production of hydrogels, which have potential applications in tissue engineering.
Propriétés
Numéro CAS |
17175-15-4 |
|---|---|
Nom du produit |
(4-Cyanophenyl) phenyl carbonate |
Formule moléculaire |
C14H9NO3 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
(4-cyanophenyl) phenyl carbonate |
InChI |
InChI=1S/C14H9NO3/c15-10-11-6-8-13(9-7-11)18-14(16)17-12-4-2-1-3-5-12/h1-9H |
Clé InChI |
NDAZHUOVVOFBHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C#N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-](/img/structure/B97213.png)
